molecular formula C9H8O4 B103854 (R)-1,4-Benzodioxane-2-carboxylic acid CAS No. 70918-53-5

(R)-1,4-Benzodioxane-2-carboxylic acid

Cat. No. B103854
CAS RN: 70918-53-5
M. Wt: 180.16 g/mol
InChI Key: HMBHAQMOBKLWRX-MRVPVSSYSA-N
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Description

Synthesis Analysis

The synthesis of benzodiazepine derivatives is a topic of interest in several of the provided papers. For instance, one paper describes the synthesis of 1,4-benzodiazepine-3,5-diones from N-carbamoylmethylanthranilic acids, which required specific substituents on the amino groups to achieve ring closure . Another paper reports the synthesis of 2,3-benzodiazepines via Rh(III)-catalyzed C-H functionalization, retaining certain bonds while selectively cleaving others . Additionally, a solid-phase synthesis method for 1,4-benzodiazepine-2,5-diones is detailed, demonstrating the incorporation of diverse functionality into the benzodiazepine products . These synthetic methods could potentially be adapted or provide insights into the synthesis of (R)-1,4-Benzodioxane-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of benzodiazepines is characterized by a benzene ring fused to a seven-membered diazepine ring. The papers discuss various structural modifications and derivatives of benzodiazepines, such as the introduction of amino groups or carboxylic acid functionalities . The structural analysis of these compounds is crucial for understanding their binding affinities and biological activities. Although the exact molecular structure of (R)-1,4-Benzodioxane-2-carboxylic acid is not discussed, the principles of ring fusion and functional group modification are relevant.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzodiazepines often include ring closure reactions, functional group transformations, and rearrangements. For example, a novel ring contraction rearrangement was observed during the synthesis of a 1-nitroso-1H-1,4-benzodiazepine-3,5(2H,4H)-dione . Another study utilized intramolecular nucleophilic substitution for the synthesis of 1,4-benzodiazepine-2,5-dione derivatives . These reactions highlight the complexity and versatility of the chemical transformations that can occur in benzodiazepine synthesis, which may be applicable to the synthesis and reaction analysis of (R)-1,4-Benzodioxane-2-carboxylic acid.

Physical and Chemical Properties Analysis

Scientific Research Applications

Enantiomeric Resolutions and Derivative Synthesis

(R)-1,4-Benzodioxane-2-carboxylic acid has been extensively studied for its enantiomeric resolutions and derivative synthesis. One research highlighted the efficient resolution of racemic acid to obtain (R)-1,4-Benzodioxane-2-carboxylic acid with high chemical yield and enantiomeric excess (Bolchi, Fumagalli, Moroni, Pallavicini, & Valoti, 2003). Another study demonstrated the chemoenzymatic synthesis of chiral carboxylic acids, including 1,4-benzodioxane-2-carboxylic acid derivatives, as valuable building blocks for pharmaceuticals and biologically active compounds (Benz, Muntwyler, & Wohlgemuth, 2007).

Pharmaceutical Intermediate

(R)-1,4-Benzodioxane-2-carboxylic acid is also utilized as a starting compound for pharmaceuticals. A study discussed the catalytic ability of lipases in the preparation of enantiomerically pure esters of 1,4-benzodioxan-2-carboxylate, important in the production of certain drugs (Varma, Kasture, Nene, & Kalkote, 2008).

Chemical and Enzymatic Technologies

Practical chemical and enzymatic technologies have been developed for the synthesis of (S)-1,4-benzodioxan-2-carboxypiperizine, a key intermediate in the synthesis of certain medications, using (S)-1,4-Benzodioxane-2-carboxylic acid (Fang, Grover, Han, Mcconville, Rossi, Olsson, Kessler, Wald, & Senanayake, 2001).

Supramolecular Assembly

The compound is also notable in crystallography and supramolecular chemistry. A study on the supramolecular assembly of (R)-1,4-Benzodioxane 2-Carboxylic Acid revealed insights into its molecular structure and intermolecular associations (Jasinski, Butcher, Yathirajan, Narayana, Mallesha, & Mohana, 2009).

Thermochemical Properties

Research has also been conducted on the thermochemical properties of 1,4-benzodioxan-2-carboxylic acid and its derivatives, providing valuable data for further chemical synthesis and applications (Matos, Sousa, & Morais, 2008).

Safety And Hazards

“®-1,4-Benzodioxane-2-carboxylic acid” is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

(3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBHAQMOBKLWRX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC2=CC=CC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350737
Record name (R)-1,4-Benzodioxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1,4-Benzodioxane-2-carboxylic acid

CAS RN

70918-53-5
Record name (R)-1,4-Benzodioxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1,4-Benzodioxane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JP Jasinski, RJ Butcher, HS Yathirajan… - Journal of Chemical …, 2009 - Springer
The title compound, C 9 H 8 O 4 , (I), crystallizes in the monoclinic space group P 21/c with unit cell parameters a = 7.3380(5) Å, b = 9.3790(7) Å, c = 12.3172(9) Å, β = 90.687(7), Z = 4. …
Number of citations: 3 link.springer.com
C Bolchi, M Pallavicini, L Fumagalli, N Marchini… - Tetrahedron …, 2005 - Elsevier
The salts of (S)- and (R)-1,4-benzodioxane-2-carboxylic acid with eight (S)-1-arylethylamines were prepared. The determination of their melting points and of their solubilities in alcohol …
Number of citations: 33 www.sciencedirect.com
J Liu, DX Wang, QY Zheng… - Chinese Journal of …, 2006 - Wiley Online Library
Catalyzed by Rhodococcus erythropolis AJ270, a nitrile hydratase and amidase containing microbial whole‐cell catalyst, at 10 C and with the use of methanol as a co‐solvent, nitrile …
Number of citations: 7 onlinelibrary.wiley.com
L Fumagalli, C Bolchi, F Bavo, M Pallavicini - Tetrahedron Letters, 2016 - Elsevier
Unlike the diastereomeric 1-phenylethylammonium salts, the diastereomeric N-1-phenylethylamides of (S)- and (R)-1,4-benzodioxane-2-carboxylic acid show significant differences in …
Number of citations: 7 www.sciencedirect.com
P Benz, R Muntwyler… - Journal of Chemical …, 2007 - Wiley Online Library
BACKGROUND: Enantiomerically pure 1,4‐benzodioxane‐2‐carboxylic acid derivatives are useful building blocks for the synthesis of pharmaceuticals and biologically active …
Number of citations: 34 onlinelibrary.wiley.com
N Marchini, G Bombieri, R Artali, C Bolchi… - Tetrahedron …, 2005 - Elsevier
The crystal structures of the salts of (S)- and (R)-1,4-benzodioxane-2-carboxylic acid with (S)-1-phenylethylamine and its p-methyl and p-nitro substituted analogues were determined in …
Number of citations: 18 www.sciencedirect.com
N Marchini, R Artali, G Bombieri, C Bolchi… - … A-FOUNDATION AND …, 2005 - iucr2005.iucr.org
Influence of the p-substituent for the Diastereomeric Resolution of Carboxylic Acids Nicoletta Marchini, Roberto Artali, Gabriel Page 1 Influence of the p-substituent for the …
Number of citations: 0 iucr2005.iucr.org
VM Lombardo, L Bernier, MZ Chen… - … Process Research & …, 2021 - ACS Publications
Despite chiral piperidines being a commonly found motif in approved drugs and drug candidates, the synthesis of these compounds occasionally suffers from challenges of scalability …
Number of citations: 0 pubs.acs.org
PT Anastas, RH Crabtree - 2014 - books.google.com
The shift towards being as environmentally-friendly as possible has resulted in the need for this important volume on the topic of biocatalysis. Edited by the father and pioneer of Green …
Number of citations: 5 books.google.com
T Bitterwolf - acs.org
Chemical looping combustion (CLC) is a novel combustion technology that utilizes oxygen from metal oxides instead of air to combust fuels. The significant advantage of a CLC system …
Number of citations: 0 www.acs.org

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